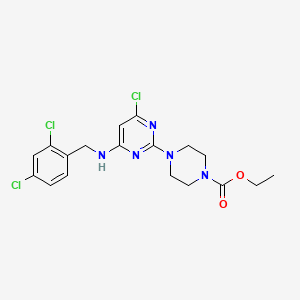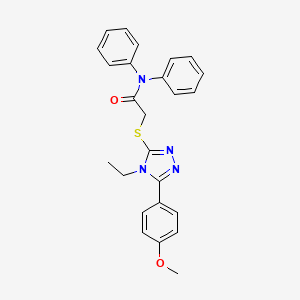
N-Cyclopropyl-4-iodo-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La N-Ciclopropil-4-yodo-1H-pirrol-2-carboxamida es un compuesto orgánico heterocíclico que presenta un anillo de pirrol sustituido con un grupo ciclopropil, un átomo de yodo y un grupo carboxamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la N-Ciclopropil-4-yodo-1H-pirrol-2-carboxamida típicamente implica la yodación de un derivado de pirrol seguido de la introducción de un grupo ciclopropil y un grupo carboxamida. Un método común involucra los siguientes pasos:
Yodación: Un derivado de pirrol se trata con yodo y un agente oxidante adecuado para introducir el átomo de yodo en la posición deseada en el anillo de pirrol.
Ciclopropilación: El pirrol yodado se somete entonces a una reacción de ciclopropilación utilizando bromuro de ciclopropil y una base como el carbonato de potasio.
Carboxamilación: Finalmente, el pirrol ciclopropilado se hace reaccionar con una amina apropiada para formar el grupo carboxamida.
Métodos de producción industrial
La producción industrial de la N-Ciclopropil-4-yodo-1H-pirrol-2-carboxamida puede involucrar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y técnicas de purificación para asegurar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
La N-Ciclopropil-4-yodo-1H-pirrol-2-carboxamida puede experimentar varias reacciones químicas, incluidas:
Reacciones de sustitución: El átomo de yodo puede ser sustituido por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Oxidación y reducción: El compuesto puede experimentar reacciones de oxidación y reducción, particularmente en los grupos ciclopropil y carboxamida.
Reacciones de acoplamiento: El átomo de yodo puede participar en reacciones de acoplamiento como el acoplamiento de Suzuki o Sonogashira para formar moléculas más complejas.
Reactivos y condiciones comunes
Sustitución nucleofílica: Reactivos como la azida de sodio o el tiocianato de potasio se pueden utilizar en condiciones suaves.
Oxidación: Se pueden emplear agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan comúnmente.
Reacciones de acoplamiento: Los catalizadores de paladio y las bases como el carbonato de potasio se utilizan típicamente en reacciones de acoplamiento.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la sustitución nucleofílica con azida de sodio produciría un derivado azido, mientras que el acoplamiento con ácido fenilborónico en una reacción de Suzuki produciría un compuesto biarilo.
Aplicaciones Científicas De Investigación
La N-Ciclopropil-4-yodo-1H-pirrol-2-carboxamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando para explorar su potencial como intermedio farmacéutico o ingrediente activo.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de la N-Ciclopropil-4-yodo-1H-pirrol-2-carboxamida implica su interacción con objetivos moleculares y vías específicas. El grupo ciclopropil y el átomo de yodo pueden influir en la afinidad de unión y la selectividad del compuesto hacia ciertas enzimas o receptores. El grupo carboxamida puede participar en enlaces de hidrógeno y otras interacciones que estabilizan la unión del compuesto a su objetivo.
Comparación Con Compuestos Similares
Compuestos similares
N-Ciclopropil-1H-pirrol-2-carboxamida: Carece del átomo de yodo, lo que puede resultar en diferente reactividad y actividad biológica.
4-Yodo-1H-pirrol-2-carboxamida: Carece del grupo ciclopropil, lo que puede afectar sus propiedades químicas y aplicaciones.
N-Ciclopropil-4-bromo-1H-pirrol-2-carboxamida: Estructura similar pero con un átomo de bromo en lugar de yodo, lo que lleva a diferente reactividad en reacciones de sustitución y acoplamiento.
Singularidad
La N-Ciclopropil-4-yodo-1H-pirrol-2-carboxamida es única debido a la presencia tanto del grupo ciclopropil como del átomo de yodo, lo que confiere una reactividad química y posibles actividades biológicas distintas. La combinación de estos sustituyentes lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C8H9IN2O |
|---|---|
Peso molecular |
276.07 g/mol |
Nombre IUPAC |
N-cyclopropyl-4-iodo-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C8H9IN2O/c9-5-3-7(10-4-5)8(12)11-6-1-2-6/h3-4,6,10H,1-2H2,(H,11,12) |
Clave InChI |
BLXZKFPWWVGQEW-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC(=O)C2=CC(=CN2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(Bicyclo[3.1.0]hexan-3-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11783942.png)

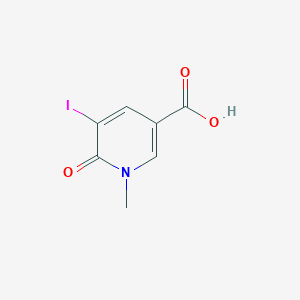
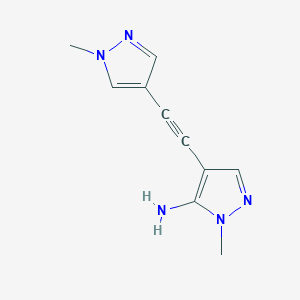
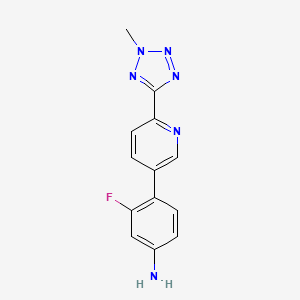
![3-Iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B11783964.png)
![tert-Butyl 6-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B11783974.png)
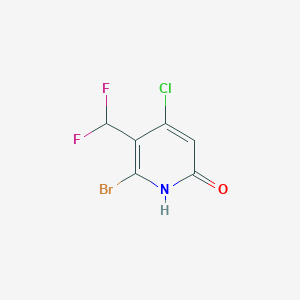

![7-(Chloromethyl)-2-methyl-5-oxo-N-(2,2,2-trifluoroethyl)-5H-thiazolo[3,2-a]pyrimidine-3-carboxamide](/img/structure/B11783996.png)
